methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
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Description
Methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.11552111 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure, which includes an indole moiety, a benzoate group, and a fluorophenylmethanesulfonyl group. Its molecular formula is C18H19FN2O4S, with a molecular weight of 372.42 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Compounds similar in structure have shown significant inhibition of PTP1B, which plays a crucial role in insulin signaling. Inhibition of this enzyme can enhance insulin sensitivity and glucose uptake in cells .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the sulfonamide group, which has been associated with reduced inflammation in various models .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | Activity | IC50 (µM) | Notes |
---|---|---|---|---|
Study A | L6 Muscle Cells | Glucose Uptake Enhancement | 10 | Significant increase in glucose uptake at 50 µM concentration. |
Study B | 3T3-L1 Cells | Anti-adipogenic Effect | 5 | Reduced lipid accumulation induced by MDI. |
Study C | C57BL/KsJ-db/db Mice | Improved Insulin Sensitivity | - | Enhanced insulin levels and normalized serum lipid profiles. |
In Vivo Studies
In vivo studies using diabetic rat models have shown promising results regarding the compound's efficacy:
- Oral Glucose Tolerance Improvement : The compound improved oral glucose tolerance tests, indicating enhanced insulin action .
- Modulation of Gene Expression : It was observed to modulate the expression of critical genes involved in insulin signaling pathways such as IRS, PI3K, and AMPK .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound led to significant reductions in blood glucose levels and improvements in metabolic profiles.
- Inflammation Reduction : A separate study reported that the compound effectively reduced inflammatory markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
Properties
IUPAC Name |
methyl 2-[[2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-33-25(30)18-9-3-6-12-21(18)27-24(29)15-28-14-23(19-10-4-7-13-22(19)28)34(31,32)16-17-8-2-5-11-20(17)26/h2-14H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBWSIHKVGEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.